molecular formula C22H18N2O2S B2757599 N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313646-77-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2757599
CAS No.: 313646-77-4
M. Wt: 374.46
InChI Key: PORAPMBDSXXSBT-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole moiety and a biphenyl carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions.

    Coupling with Biphenyl Carboxylic Acid: The final step involves coupling the ethoxybenzo[d]thiazole intermediate with 4-biphenylcarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It is investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

Medicine

In medicinal research, N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(6-fluorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-26-18-12-13-19-20(14-18)27-22(23-19)24-21(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORAPMBDSXXSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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